molecular formula C4H10NO3P B14152924 (S)-Pyrrolidin-2-ylphosphonic acid CAS No. 98049-01-5

(S)-Pyrrolidin-2-ylphosphonic acid

Cat. No.: B14152924
CAS No.: 98049-01-5
M. Wt: 151.10 g/mol
InChI Key: BTURSMUPRYMLJE-BYPYZUCNSA-N
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Description

(Pyrrolidine-2beta-yl)phosphonic acid: is a compound characterized by the presence of a pyrrolidine ring attached to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for (Pyrrolidine-2beta-yl)phosphonic acid are not widely documented, but they likely involve scaling up the synthetic routes mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), molecular iodine.

    Substitution: Alkyl halides, phosphites, and palladium catalysts.

Major Products:

    Oxidation: Phosphonic acids.

    Substitution: Phosphonate esters.

Mechanism of Action

The mechanism of action of (Pyrrolidine-2beta-yl)phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to enzyme active sites and inhibit their activity . This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Properties

CAS No.

98049-01-5

Molecular Formula

C4H10NO3P

Molecular Weight

151.10 g/mol

IUPAC Name

[(2S)-pyrrolidin-2-yl]phosphonic acid

InChI

InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8)/t4-/m0/s1

InChI Key

BTURSMUPRYMLJE-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@@H](NC1)P(=O)(O)O

Canonical SMILES

C1CC(NC1)P(=O)(O)O

Origin of Product

United States

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